(1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-六氢-3,7-二甲基-8-[2-[(2R,4R)-四氢-4-羟基-6-氧代-2H-吡

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-py is a useful research compound. Its molecular formula is C24H34O5 and its molecular weight is 402.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-py suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-py including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

胆固醇合成抑制

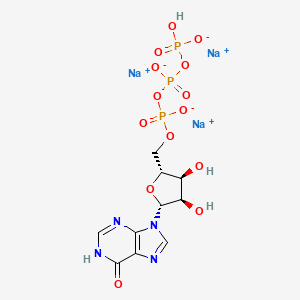

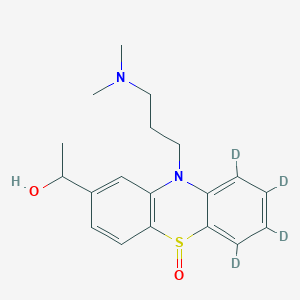

该化合物抑制羟甲基戊二酰辅酶A还原酶,该酶是甲羟戊酸途径中的关键酶,负责胆固醇的合成 {svg_1}。通过抑制该途径,它有效地降低了体内胆固醇水平,这有利于预防和治疗高胆固醇血症和相关的心血管疾病。

抗癌活性

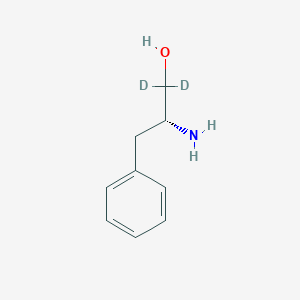

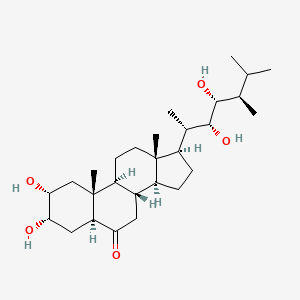

研究表明,洛伐他汀衍生物可以诱导骨髓瘤细胞凋亡 {svg_2}。这种促凋亡作用对于某些类型癌症的潜在治疗至关重要,因为它可以选择性地触发癌细胞死亡而不影响健康细胞。

细胞周期阻滞

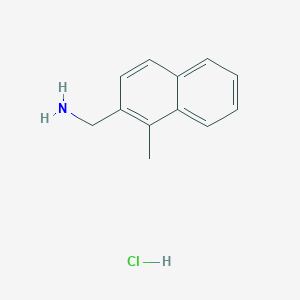

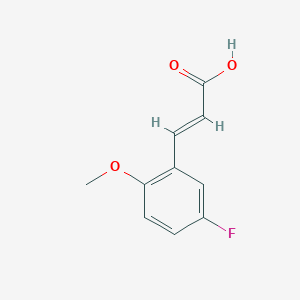

该化合物可以导致细胞周期在 G1 和 G2/M 期阻滞 {svg_3}。这在癌症治疗中很重要,因为阻滞细胞周期可以阻止癌细胞增殖,为其他治疗干预措施更有效地发挥作用赢得时间。

增强抗癌药物疗效

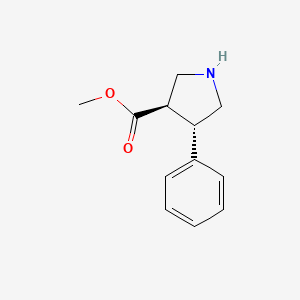

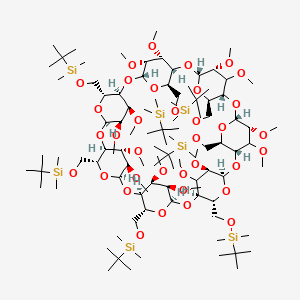

据观察,洛伐他汀可以增强细胞对阿霉素等抗癌药物的耐药性 {svg_4}。这表明,与其他药物联合使用时,它可以通过使癌细胞对这些药物的作用敏感来增强癌症治疗的疗效。

作用机制

Target of Action

The primary target of this compound is Liver carboxylesterase 1 . Carboxylesterases are a class of enzymes that catalyze the hydrolysis of ester and amide bonds. They are involved in the detoxification of xenobiotics and the metabolism of drugs.

Mode of Action

It is known to interact with its target, liver carboxylesterase 1 . The interaction likely involves the hydrolysis of ester bonds, which could lead to changes in the biochemical properties of the target molecule.

生化分析

Biochemical Properties

It is hypothesized that it may interact with various enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions .

Cellular Effects

It is possible that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '(1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-py' involves the use of several reactions to form the desired product. The synthesis pathway involves the use of starting materials that are readily available and can be easily converted into the desired product. The reactions involved in the synthesis pathway are carefully selected to ensure that the desired product is formed in high yield and purity.", "Starting Materials": [ "2,4-dioxopentanoic acid", "L-menthol", "Sodium borohydride", "Sodium hydroxide", "Methyl iodide", "Sodium methoxide", "Acetic anhydride", "Sodium acetate", "Ethyl acetate", "Methanol", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Conversion of 2,4-dioxopentanoic acid to 2,4-dioxohexanoic acid using sodium borohydride and sodium hydroxide", "Step 2: Conversion of 2,4-dioxohexanoic acid to 2,4-dioxohexanoyl chloride using thionyl chloride", "Step 3: Conversion of L-menthol to L-menthyl chloride using thionyl chloride", "Step 4: Conversion of 2,4-dioxohexanoyl chloride and L-menthyl chloride to (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-py using sodium methoxide and methanol", "Step 5: Conversion of (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-py to its acetate derivative using acetic anhydride and sodium acetate", "Step 6: Purification of the product using ethyl acetate, hydrochloric acid, sodium chloride, and water" ] } | |

CAS 编号 |

1048973-04-1 |

分子式 |

C24H34O5 |

分子量 |

402.5 g/mol |

IUPAC 名称 |

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (E)-2-methylbut-2-enoate |

InChI |

InChI=1S/C24H34O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h5-7,10,14,16,18-21,23,25H,8-9,11-13H2,1-4H3/b15-5+/t14-,16-,18+,19+,20-,21-,23-/m0/s1 |

InChI 键 |

JSVUTGMIKPKXNQ-ORSWIJFBSA-N |

手性 SMILES |

C/C=C(\C)/C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C |

规范 SMILES |

CC=C(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)formamide](/img/structure/B1146237.png)